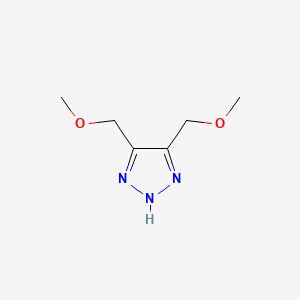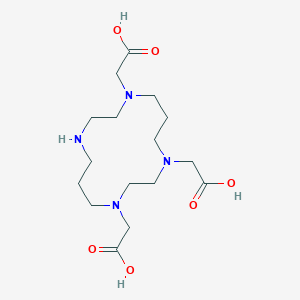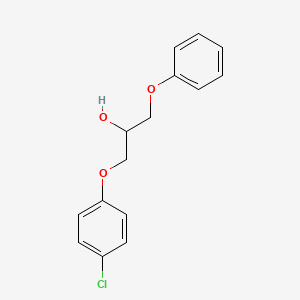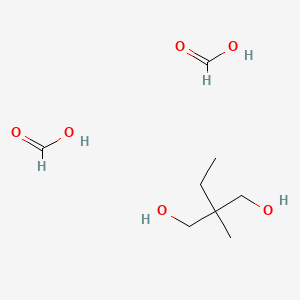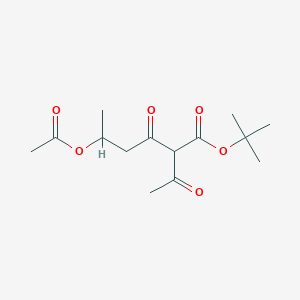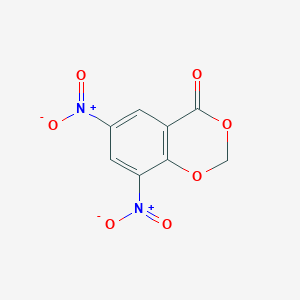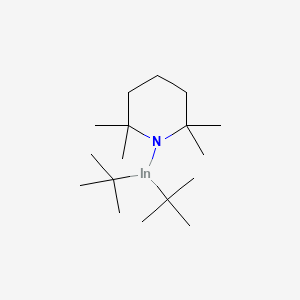
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a piperidine ring substituted with tetramethyl groups and a di-tert-butylindiganyl moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the di-tert-butylindiganyl group. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of tetramethyl groups via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a radical initiator, facilitating various chemical reactions through the generation of reactive intermediates . Its bulky tert-butyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions .
類似化合物との比較
Similar Compounds
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator.
1,4-Di-tert-butylbenzene: Used in Friedel-Crafts alkylation reactions.
2,5-Di-tert-butylhydroquinone: An antioxidant with applications in various industries.
特性
CAS番号 |
113088-73-6 |
|---|---|
分子式 |
C17H36InN |
分子量 |
369.3 g/mol |
IUPAC名 |
ditert-butyl-(2,2,6,6-tetramethylpiperidin-1-yl)indigane |
InChI |
InChI=1S/C9H18N.2C4H9.In/c1-8(2)6-5-7-9(3,4)10-8;2*1-4(2)3;/h5-7H2,1-4H3;2*1-3H3;/q-1;;;+1 |
InChIキー |
HVTMGALPWYIKDZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1[In](C(C)(C)C)C(C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


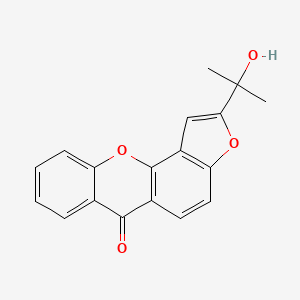
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
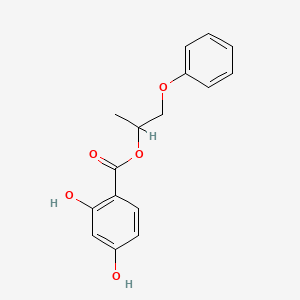
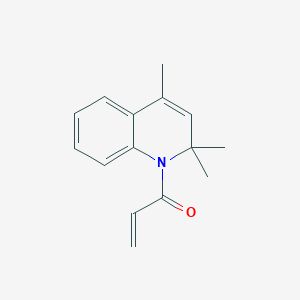
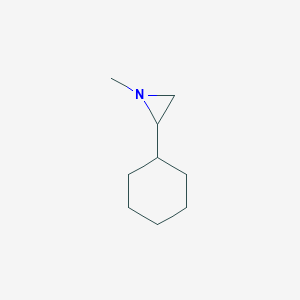
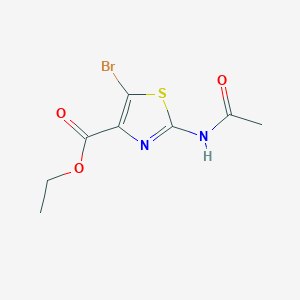
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
